6-Methyl-1H-indole-4-carboxylic acid
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Overview
Description
6-Methyl-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry . The indole nucleus is a common structural motif in many bioactive molecules, making derivatives like this compound of great interest in scientific research.
Mechanism of Action
Target of Action
6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, interacts with multiple receptors, contributing to its diverse biological activities
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Methyl-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Methylindole: Another indole derivative with distinct biological activities.
Uniqueness: 6-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-methyl-1H-indole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVZQKDFQSFGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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